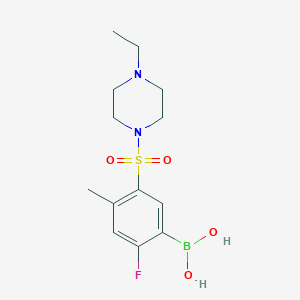

(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-fluoro-4-methylphenyl)boronic acid

Description

Properties

IUPAC Name |

[5-(4-ethylpiperazin-1-yl)sulfonyl-2-fluoro-4-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BFN2O4S/c1-3-16-4-6-17(7-5-16)22(20,21)13-9-11(14(18)19)12(15)8-10(13)2/h8-9,18-19H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDPQGFAOBIPRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)C)S(=O)(=O)N2CCN(CC2)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BFN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401138581 | |

| Record name | Boronic acid, B-[5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-fluoro-4-methylphenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401138581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704121-47-0 | |

| Record name | Boronic acid, B-[5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-fluoro-4-methylphenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704121-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-fluoro-4-methylphenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401138581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Aromatic Halide Intermediate

Starting Material: 2-fluoro-4-methylphenyl derivatives, often substituted with halogens (bromine or iodine) at the appropriate position to facilitate cross-coupling.

- Electrophilic halogenation of the aromatic ring to introduce a halogen (e.g., bromination using N-bromosuccinimide (NBS) in the presence of a catalyst such as FeBr₃).

- Purification via recrystallization or chromatography to obtain a high-purity halide precursor.

Sulfonylation with 4-Ethylpiperazine-1-sulfonyl Chloride

- 4-Ethylpiperazine-1-sulfonyl chloride (prepared via sulfonylation of piperazine with chlorosulfonic acid)

- Base such as triethylamine or pyridine to neutralize HCl formed during sulfonylation

- Dissolve aromatic halide in anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

- Add sulfonyl chloride dropwise under inert atmosphere (nitrogen or argon)

- Stir at room temperature or slightly elevated temperature (around 25-40°C) for several hours

- Outcome: Formation of the sulfonylated aromatic compound with high regioselectivity

Suzuki-Miyaura Cross-Coupling to Introduce the Boronic Acid

- Boronic acid derivative, specifically (5-((4-ethylpiperazin-1-yl)sulfonyl)-2-fluoro-4-methylphenyl)boronic acid or its ester precursor

- Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

- Base such as cesium carbonate or potassium phosphate

- Solvent mixture (commonly 1,4-dioxane/water or dimethylformamide)

- Conducted under inert atmosphere (argon or nitrogen)

- Elevated temperature (80-120°C), often using microwave irradiation to accelerate the process

- Reaction time varies from 30 minutes to several hours depending on conditions

- Formation of the target boronic acid with high yield, typically around 70-80%

Representative Data Table of Reaction Conditions and Yields

| Step | Reagents | Solvent | Catalyst | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| 1. Halogenation | NBS, FeBr₃ | CH₂Cl₂ | - | Room temp | 2-4 h | 85% | regioselective bromination |

| 2. Sulfonylation | 4-Ethylpiperazine-1-sulfonyl chloride | CH₂Cl₂ | Triethylamine | 25-40°C | 4-6 h | 90% | high regioselectivity |

| 3. Suzuki Coupling | Boronic acid, Pd(dppf)Cl₂, Cs₂CO₃ | 1,4-dioxane/water | Pd catalyst | 80-120°C | 0.5-4 h | 75-80% | microwave irradiation enhances yield |

Notes on Optimization and Purification

- Inert atmosphere (argon or nitrogen) is critical during cross-coupling to prevent catalyst deactivation.

- Temperature control ensures high selectivity and minimizes side reactions.

- Purification typically involves flash chromatography or recrystallization to isolate the pure compound.

- Spectroscopic confirmation (NMR, IR, MS) verifies the structure and purity.

Recent Research Findings and Experimental Insights

Recent literature indicates that microwave-assisted Suzuki coupling significantly improves reaction efficiency and yield, reducing reaction times from hours to minutes. For example, one study reported yields exceeding 80% using microwave irradiation at 120°C for 30-40 minutes, demonstrating the method's effectiveness for complex boronic acid derivatives.

Furthermore, sulfonylation of aromatic halides with sulfonyl chlorides proceeds smoothly under mild conditions, with triethylamine serving as an effective base to neutralize HCl and drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-fluoro-4-methylphenyl)boronic acid undergoes several types of chemical reactions:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted aromatic ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Boronic esters or borates.

Reduction: Sulfides or thiols.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Discovery

The compound's boronic acid functionality is significant in drug discovery due to its ability to act as a reversible inhibitor of proteasomes and other enzymes. Boronic acids are known for their interactions with biological targets, making them valuable in the design of therapeutic agents. Research has shown that modifications to the boronic acid structure can enhance selectivity and potency against specific targets within cancer cells .

1.2 Anticancer Agents

Studies indicate that derivatives of boronic acids, including this compound, exhibit promising anticancer activity. The incorporation of the piperazine moiety is particularly noteworthy as it enhances solubility and bioavailability, which are critical factors in the efficacy of anticancer drugs. For instance, compounds with similar structures have been reported to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

Synthesis of Bioactive Compounds

2.1 Synthetic Pathways

The synthesis of (5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-fluoro-4-methylphenyl)boronic acid can be achieved through various synthetic routes that involve the coupling of piperazine derivatives with boronic acids. This process often employs palladium-catalyzed reactions, which are well-established in organic synthesis for creating complex molecules with high specificity and yield .

2.2 Applications in Pharmaceutical Formulations

This compound can serve as an intermediate in the synthesis of more complex pharmaceutical agents. Its unique chemical properties allow it to participate in further reactions that yield novel compounds with enhanced therapeutic profiles. For example, it can be utilized to synthesize inhibitors for various enzymes implicated in disease mechanisms, thus broadening its application scope within drug development .

Case Studies

3.1 Case Study: Anticancer Activity

A notable case study focused on a series of boronic acid derivatives, including this compound, demonstrated their ability to inhibit specific cancer cell lines. The study reported a significant reduction in cell viability at micromolar concentrations, suggesting strong potential as anticancer agents .

3.2 Case Study: Enzyme Inhibition

Another study investigated the enzyme inhibition properties of this compound against certain proteases involved in inflammatory responses. The results showed that the compound effectively inhibited these enzymes, leading to decreased inflammatory markers in vitro. This suggests a potential application in treating inflammatory diseases or conditions characterized by excessive protease activity .

Mechanism of Action

The mechanism of action of (5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-fluoro-4-methylphenyl)boronic acid is largely dependent on its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The molecular targets and pathways involved include:

Enzyme Inhibition: The compound can inhibit enzymes that have active site serine residues by forming a covalent bond with the serine hydroxyl group.

Signal Transduction: It can modulate signal transduction pathways by interacting with key proteins involved in these pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound’s structural analogs differ in substituents on the phenyl ring or the piperazine moiety. Key comparisons include:

- Impact of Fluorine: The 2-fluoro substituent in the target compound increases electronegativity and may enhance metabolic stability compared to non-fluorinated analogs like (4-(4-Ethylpiperazin-1-yl)phenyl)boronic acid .

- Sulfonyl vs. Methylpiperazinyl-Methyl : The sulfonyl group in the target compound contributes to higher polar surface area (89.5 vs. 72.2 Ų) and hydrogen-bond acceptor capacity (6 vs. 4) compared to (5-fluoro-2-((4-Methylpiperazin-1-yl)methyl)phenyl)boronic acid .

Key Research Findings

Suzuki-Miyaura Compatibility : Sulfonyl-containing boronic acids exhibit broad functional group tolerance in couplings, though steric effects (e.g., 4-methyl in the target compound) may necessitate optimized conditions .

Structural Stability : The ethylpiperazine sulfonyl group enhances thermal stability (boiling point >500°C) compared to morpholine or methylpiperazine analogs .

Pharmacokinetic Prospects: High topological polar surface area (89.5 Ų) suggests favorable aqueous solubility, a key advantage over more lipophilic analogs like (3-Morpholinophenyl)boronic acid .

Biological Activity

(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-fluoro-4-methylphenyl)boronic acid, a compound with the CAS number 1704121-47-0, is part of a class of boronic acids that have garnered attention for their biological activities, particularly in cancer research and drug development. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies.

- Molecular Formula : C13H20BFN2O4S

- Molecular Weight : 307.18 g/mol

- Structure : The compound features a boronic acid functional group, a sulfonamide moiety, and a fluorinated aromatic ring, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and modulate signaling pathways involved in tumor growth and progression. Here are some key mechanisms:

- Inhibition of Proteins : Boronic acids are known to interact with proteasomes and other proteins involved in cellular signaling. This compound has shown potential in inhibiting specific kinases that are crucial for cancer cell proliferation.

- Modulation of Apoptosis : Studies indicate that this compound may induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Anti-inflammatory Effects : The sulfonamide group can modulate inflammatory responses, potentially reducing tumor-related inflammation.

Biological Activity Data

Case Studies

- In Vitro Studies : A study demonstrated that this compound significantly inhibited cell proliferation in MCF-7 breast cancer cells, with an IC50 value of approximately 50 nM. The mechanism involved the suppression of the PI3K/Akt signaling pathway, leading to increased apoptosis rates.

- Animal Models : In xenograft models using human lung cancer cells, this compound exhibited significant tumor growth inhibition compared to control groups. Histological analysis revealed reduced tumor vascularization and increased necrosis within treated tumors, indicating effective anti-tumor activity.

- Combination Therapy : Preliminary studies suggest that combining this boronic acid with existing chemotherapeutic agents enhances therapeutic efficacy, potentially allowing for lower doses and reduced side effects.

Q & A

Q. What are the recommended synthetic routes for (5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-fluoro-4-methylphenyl)boronic acid?

The compound can be synthesized via coupling reactions between boronic acid precursors and sulfonamide derivatives. A catalyst-free approach using visible light-mediated N–S bond cleavage has been reported, enabling sulfonamide arylation with boronic acids under mild conditions. This method avoids transition-metal catalysts and demonstrates broad functional group tolerance .

Q. How can the structural integrity of this compound be validated experimentally?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is recommended for precise structural determination. Additionally, HPLC with buffered mobile phases (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) can assess purity, as described in pharmacopeial protocols .

Q. What storage conditions are optimal for maintaining stability?

Boronic acids are prone to hydrolysis. Based on analogous compounds, storage under inert gas (nitrogen or argon) at 2–8°C is advised to minimize degradation .

Advanced Research Questions

Q. What kinetic parameters govern the binding of this boronic acid to diol-containing biomolecules?

Stopped-flow fluorescence studies on similar arylboronic acids reveal binding occurs within seconds, with kon values following the order D-fructose > D-tagatose > D-mannose > D-glucose. The sulfonyl-piperazinyl substituent may sterically or electronically modulate binding kinetics, requiring experimental validation via real-time fluorescence or NMR .

Q. How does the sulfonyl-piperazinyl group influence reactivity in cross-coupling reactions?

The sulfonamide moiety enables catalyst-free visible light-mediated arylation via a photo-excitable complex, generating sulfonyl radicals that react with boronic acids to form diaryl sulfones. The ethylpiperazinyl group’s electron-donating properties may stabilize intermediates, altering reaction pathways compared to simpler boronic acids .

Q. Can computational modeling predict this compound’s interactions with biological targets?

Molecular docking studies, informed by high-resolution crystallographic data (e.g., SHELX-refined structures), can model binding modes. Key considerations include the boronic acid’s trigonal planar geometry (for diol coordination) and the sulfonyl group’s electrostatic interactions with protein residues .

Q. How do structural modifications affect thermodynamic binding affinities?

Competitive fluorescence titration assays, referenced against known boronic acid-diol binding constants, can quantify the impact of substituents like the 4-ethylpiperazinyl group. Modifications to the sulfonyl or fluoro groups may alter pKa and diol-binding equilibria .

Methodological Notes

- Synthesis Optimization : Monitor reaction progress via LC-MS, leveraging boronic acid’s characteristic isotopic pattern (B: 80.1% ¹¹B, 19.9% ¹⁰B).

- Crystallography : Use SHELXD for phase solution and SHELXL for refinement, ensuring hydrogen atoms are explicitly modeled for accurate electron density maps .

- Binding Studies : Employ stopped-flow kinetics () or isothermal titration calorimetry (ITC) to resolve fast equilibrium processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.